Field: Cellular Biology
Application: Purmorphamine is known to activate the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and adult stem cell function
Method: Purmorphamine activates the Hh pathway by binding to the Smoothened (Smo) receptor
Field: Neuroscience
Application: Purmorphamine has been used to induce motor neuron differentiation from pluripotent stem cells .
Method: The application involves treatment with Purmorphamine along with other factors like retinoic acid.
Field: Orthopedics
Application: Purmorphamine promotes osteogenesis in mesenchymal progenitor cells .
Method: The application involves treatment with Purmorphamine, which activates the Hedgehog signaling pathway, promoting osteoblast differentiation .
Results: The treatment leads to the formation of osteoblasts, which are essential for bone formation .
Field: Endocrinology
Application: Purmorphamine has been used to inhibit differentiation and maturation of adipocytes from human mesenchymal cells
Method: The application involves treatment with Purmorphamine
Results: The treatment inhibits adipocyte differentiation, which is crucial for fat storage
Field: Neurology
Application: Purmorphamine has been shown to attenuate neuro-inflammation and synaptic impairments after hypoxic-ischemic injury in neonatal mice .
Method: The application involves treatment with Purmorphamine, which has been shown to function as a neuroprotectant .
Results: The treatment results in decreased neuro-inflammation and improved neurobehavioral outcomes .
Application: Purmorphamine has been shown to influence brain-neuron proliferation and differentiation
Method: The application involves treatment with Purmorphamine, which activates the Smo-Shh signaling pathway
Results: The treatment leads to increased proliferation and differentiation of brain neurons
Purmorphamine is a small molecule compound that acts as an agonist for the Hedgehog signaling pathway, specifically targeting the Smoothened receptor. This compound, a purine derivative, was first identified for its ability to induce osteogenesis in multipotent mesenchymal progenitor cells. The activation of the Hedgehog pathway by purmorphamine plays a crucial role in various biological processes, including embryonic development, tissue regeneration, and stem cell differentiation .
Purmorphamine acts as an agonist for Smoothened, a G protein-coupled receptor (GPCR) in the Hh pathway []. It binds directly to Smoothened, leading to its activation and subsequent downstream signaling cascade that influences cell differentiation, proliferation, and survival []. Studies have shown that purmorphamine promotes the differentiation of various cell types, including osteoblasts (bone-forming cells), motor neurons, and ventral spinal progenitors [].
Research into more efficient synthetic pathways continues to evolve as the demand for purmorphamine increases in scientific studies .
Purmorphamine exhibits significant biological activity by promoting osteogenesis in multipotent mesenchymal progenitor cells. Studies have shown that it can enhance alkaline phosphatase activity and increase levels of osteocalcin, a marker of bone formation. Additionally, purmorphamine's activation of the Hedgehog pathway has implications for neurodegenerative diseases and bone-related disorders, suggesting potential therapeutic applications in regenerative medicine .
Purmorphamine has several promising applications:
Research has demonstrated that purmorphamine interacts specifically with Smoothened, leading to significant changes in gene expression related to the Hedgehog pathway. Interaction studies indicate that purmorphamine can enhance osteogenic differentiation when combined with other factors like bone morphogenetic protein-4. Additionally, antagonists such as cyclopamine can inhibit its effects, confirming its role as an agonist .
Purmorphamine shares structural and functional similarities with several other compounds that also target the Hedgehog signaling pathway or exhibit osteogenic properties. Here are some notable comparisons:
| Compound Name | Structure Type | Primary Activity | Unique Aspects |
|---|---|---|---|
| Cyclopamine | Alkaloid | Hedgehog antagonist | Blocks Smoothened receptor |
| Smoothened Agonist 1 | Small molecule | Hedgehog agonist | Specificity towards different receptors |
| Saridegib | Small molecule | Hedgehog pathway inhibitor | Used in clinical trials for cancer |
| GDC-0449 (Vismodegib) | Small molecule | Hedgehog pathway inhibitor | Approved for basal cell carcinoma |
Purmorphamine is unique due to its selective activation of Smoothened without significant off-target effects seen in other compounds .
Purmorphamine is a synthetic small molecule with the systematic IUPAC name 9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine. Its molecular formula is C₃₁H₃₂N₆O₂, and it has a molecular weight of 520.64 g/mol. The compound is registered under the CAS number 483367-10-8, a unique identifier critical for chemical databases and regulatory documentation.
The purine backbone of purmorphamine is substituted at three distinct positions:
This substitution pattern distinguishes purmorphamine from other purine derivatives and is central to its biological activity.
Purmorphamine exists as a white to light yellow crystalline powder under standard conditions. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | ~225°C | |
| Solubility in DMSO | 4 mg/mL (7.68 mM) at 25°C | |
| Solubility in Water | Insoluble | |
| Stability | Stable for ≥2 years at -20°C | |
| Purity | ≥95% (HPLC/qNMR) |
The compound exhibits a λmax at 221 nm and 316 nm in UV/Vis spectroscopy, characteristic of its conjugated aromatic system. Its low aqueous solubility necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for in vitro applications.
Purmorphamine’s structure combines a purine core with three functional groups that confer both hydrophobicity and receptor-binding specificity:
X-ray crystallography and NMR studies confirm that the planar purine ring and twisted morpholino-phenyl moiety create a stereoelectronic profile optimal for Smo receptor activation.
Purmorphamine is synthesized via solid-phase chemistry using a palladium-catalyzed coupling reaction. Key steps include:
The final product is purified via reverse-phase HPLC, yielding >95% purity. Purmorphamine demonstrates thermal stability up to 100°C but degrades under prolonged exposure to light or humidity, necessitating storage in inert atmospheres at -20°C.
The biological activity of purmorphamine is highly dependent on its structural motifs:
Comparative studies show that bulky hydrophobic groups at C-2 and N-9 maximize osteogenic induction, while polar substitutions at C-4 improve solubility without compromising receptor engagement.
Purmorphamine exerts profound effects on Glioma-Associated Oncogene transcription factors, which serve as the primary mediators of Hedgehog signaling. The compound enhances nuclear translocation of Glioma-Associated Oncogene1 and Glioma-Associated Oncogene2 within minutes of treatment, leading to their accumulation at the ciliary tip and subsequent migration to the nucleus [8]. This nuclear accumulation correlates directly with transcriptional activation of Hedgehog target genes [8].
Mechanistically, purmorphamine treatment results in increased DNA binding activity of Glioma-Associated Oncogene transcription factors to their consensus binding sequences. Chromatin immunoprecipitation studies reveal that purmorphamine enhances binding of Glioma-Associated Oncogene2 to target gene promoters, while simultaneously reducing binding of the repressor form Glioma-Associated Oncogene3 [7]. This competitive regulation between activator and repressor forms of Glioma-Associated Oncogene proteins represents a critical mechanism through which purmorphamine modulates gene expression [7].
The compound demonstrates differential effects on the three Glioma-Associated Oncogene family members. Glioma-Associated Oncogene1 expression is consistently upregulated 2-6 fold across multiple cell types, while Glioma-Associated Oncogene2 and Glioma-Associated Oncogene3 show more variable responses depending on cellular context [3] [9]. In glioma cells, purmorphamine treatment leads to abnormal activation of Glioma-Associated Oncogene transcription factors, regulating expression of genes that maintain stem cell state, including SOX2 and OCT4 [9].
Post-translational modifications of Glioma-Associated Oncogene proteins are also affected by purmorphamine treatment. The compound influences phosphorylation patterns that regulate protein stability, nuclear localization, and transcriptional activity [10]. Specifically, purmorphamine treatment reduces phosphorylation by protein kinase A, leading to stabilization of full-length Glioma-Associated Oncogene proteins and enhanced transcriptional activity [10].
Purmorphamine treatment results in significant upregulation of Patched receptor expression, creating a negative feedback mechanism characteristic of Hedgehog pathway activation. Both Patched1 and Patched2 expression are increased in response to purmorphamine treatment, with fold changes ranging from 2-4 fold depending on cell type and treatment duration [3] [11]. This upregulation occurs at both transcriptional and post-transcriptional levels, with increased messenger RNA stability contributing to enhanced protein expression [11].
The compound affects Patched receptor trafficking and localization patterns. Under normal conditions, Patched localizes at the base of primary cilia and inhibits Smoothened activity [12]. However, purmorphamine treatment alters this localization pattern, facilitating Smoothened activation and subsequent downstream signaling [12]. Studies using BODIPY-cyclopamine binding assays demonstrate that purmorphamine competes with cyclopamine for binding to Smoothened, indicating direct interaction with the receptor complex [13].
Dose-dependent effects on Patched expression are observed, with lower concentrations (0.25-0.5 microMolar) primarily affecting Patched1 expression, while higher concentrations (1-2 microMolar) additionally impact Patched2 expression [4] [14]. In ovine embryonic models, purmorphamine treatment at 250 nanograms per milliliter reduces Patched1 expression, while 500 nanograms per milliliter increases expression, indicating complex dose-response relationships [4] [14].
Temporal analysis reveals that Patched expression changes occur within hours of purmorphamine treatment, with peak expression observed at 12-24 hours post-treatment [4]. This timing coincides with maximum Hedgehog pathway activation and precedes the onset of cellular differentiation programs [4]. The upregulation of Patched receptors serves as both a marker of pathway activation and a mechanism for pathway attenuation through enhanced ligand sequestration [11].
Purmorphamine demonstrates remarkable capacity to modulate cellular differentiation pathways, particularly promoting osteoblast differentiation from mesenchymal stem cells. The compound induces a comprehensive osteogenic program, characterized by increased alkaline phosphatase activity, enhanced calcium deposition, and upregulation of bone matrix proteins including osteopontin and osteocalcin [15] [16]. These effects are observed within days of treatment and progress over weeks to complete differentiation [15].
In neuronal differentiation contexts, purmorphamine promotes differentiation of neural stem cells into specific neuronal subtypes. Treatment with 1 microMolar purmorphamine increases neuronal differentiation of human striatal neural stem cells by 3-fold, while simultaneously reducing proliferation and astrocytic differentiation [17] [18]. The compound specifically enhances expression of DARPP-32, a marker of medium spiny neurons, making it valuable for Huntington's disease research applications [17] [18].
The differentiation effects of purmorphamine involve coordinated changes in cell cycle regulation and differentiation marker expression. Treatment leads to decreased expression of proliferation markers while increasing expression of differentiation-specific transcription factors [17]. In osteoblast differentiation, this includes upregulation of RUNX2, the master regulator of osteoblast differentiation, along with downstream targets involved in bone formation [3] [15].
Mechanistically, purmorphamine-induced differentiation involves suppression of proliferation coupled with activation of differentiation programs. The compound reduces cell cycle progression through downregulation of cell cycle checkpoints, while simultaneously activating lineage-specific transcription factors [15]. This biphasic effect ensures efficient transition from proliferative to differentiated states [15].
Purmorphamine exerts significant anti-apoptotic effects through multiple molecular mechanisms. The compound enhances cell survival by activating PI3K/AKT signaling pathways, which promote cell survival through phosphorylation of pro-apoptotic proteins and activation of anti-apoptotic factors [19] [20]. Treatment with purmorphamine significantly reduces apoptosis in various cell types, including mesenchymal stem cells, neuronal cells, and cardiomyocytes [19] [21].
The anti-apoptotic effects of purmorphamine involve regulation of BCL-2 family proteins, key regulators of mitochondrial-mediated apoptosis. Treatment increases expression of anti-apoptotic proteins while suppressing pro-apoptotic factors, shifting the cellular balance toward survival [19] [22]. In colon carcinoma cells, purmorphamine treatment along with sonic hedgehog significantly abrogates anti-CD95 induced apoptosis, demonstrating its protective effects against death receptor-mediated apoptosis [22].
Purmorphamine also affects caspase activity, the executioner proteins of apoptosis. The compound reduces caspase-3 activation and prevents DNA fragmentation associated with apoptotic cell death [23]. In hypoxic-ischemic injury models, purmorphamine treatment significantly reduces TUNEL-positive cells and decreases expression of apoptotic markers [23]. These protective effects extend to various stress conditions, including oxidative stress and inflammatory responses [23].
The survival-promoting effects of purmorphamine are mediated through enhanced expression of survival factors including c-MYC and reduced expression of cell cycle inhibitors such as p21CIP1/WAF1 [21] [24]. The compound also promotes expression of RNA-binding proteins such as MSI1, which regulate post-transcriptional mechanisms involved in cell survival and proliferation [21] [24]. These multiple mechanisms combine to provide robust protection against various forms of cell death while promoting cellular survival and function [21] [24].